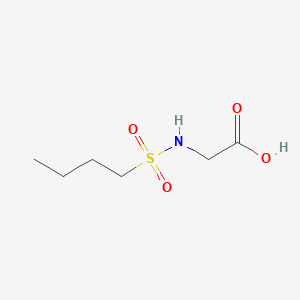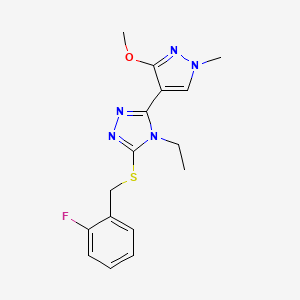
4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H18FN5OS and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds incorporating the 1,2,4-triazole moiety, such as 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, have been synthesized and characterized for their chemical and physical properties. The synthesis involves several steps, including the reaction with hydrazine hydrate and subsequent treatment with various reagents to introduce the 1,2,4-triazole ring and other functional groups. Characterization techniques like NMR, MS, and IR spectroscopy confirm the molecular structures of the synthesized compounds. These studies provide a foundation for understanding the compound's reactivity and potential for further modification (Pillai et al., 2019).
Antimicrobial Activity
Research into derivatives of 1,2,4-triazole, similar to the compound , has shown notable antimicrobial properties. The synthesized compounds are evaluated for their efficacy against various bacterial and fungal strains. These studies involve measuring the minimum inhibitory concentration (MIC) to determine the effectiveness of the compounds in inhibiting microbial growth. The findings suggest that specific modifications to the 1,2,4-triazole structure can enhance antimicrobial activity, offering potential pathways for developing new antibacterial and antifungal agents (Bayrak et al., 2009).
Anticancer Potential
The anticancer potential of 1,2,4-triazole derivatives has been a subject of interest in recent research. Compounds with the 1,2,4-triazole core are synthesized and assessed for their ability to inhibit the growth of various cancer cell lines. These studies involve evaluating the compounds' cytotoxicity against cell lines representing different types of cancer, including breast, lung, and colorectal cancers. The results indicate that certain 1,2,4-triazole derivatives exhibit promising anticancer activity, highlighting their potential as leads for developing new anticancer therapies (Bekircan et al., 2008).
Enzyme Inhibition
Studies have also explored the enzyme inhibition properties of 1,2,4-triazole derivatives. These compounds are tested for their ability to inhibit specific enzymes that play crucial roles in various biological processes. For example, research has shown that certain derivatives can effectively inhibit enzymes involved in the metabolism of carbohydrates and lipids, suggesting their potential application in treating diseases like diabetes and obesity. The enzyme inhibition studies provide insights into the compounds' mechanisms of action and their therapeutic potential (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHSYNKLQJTEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2672353.png)
![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672358.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2672361.png)
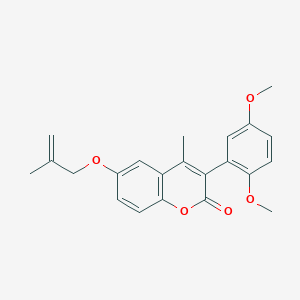
![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)
![1-methyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
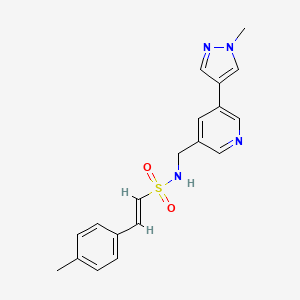
![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)
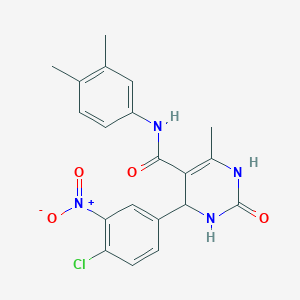
![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)

